molecular formula C14H20O4 B1307529 2-(4-hexoxyphenoxy)acetic Acid CAS No. 27529-82-4

2-(4-hexoxyphenoxy)acetic Acid

Cat. No. B1307529
CAS RN: 27529-82-4
M. Wt: 252.31 g/mol
InChI Key: PSCQGHGIYAWQST-UHFFFAOYSA-N
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Description

2-(4-hexoxyphenoxy)acetic Acid is a chemical compound that is structurally related to phenoxyacetic acid derivatives. While the specific compound is not directly studied in the provided papers, these papers do discuss related compounds and their properties, which can provide insight into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives can be complex, involving multiple steps such as protection of carbonyl groups, oxidation, and cyclization. For example, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives were prepared through a series of reactions starting from dilithiated 1,3-cyclohexane-1,3-diones . This suggests that the synthesis of this compound might also require multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives is crucial for their properties and interactions. For instance, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid were determined using X-ray diffraction, revealing one-dimensional zig-zag polymer structures formed through hydrogen bonding . This indicates that this compound may also form specific molecular arrangements due to hydrogen bonding.

Chemical Reactions Analysis

Phenoxyacetic acid derivatives can participate in various chemical reactions. The study of the complex of heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid by X-ray diffraction showed how the dichlorophenyl moiety of the guest molecule interacts with the host molecule . This suggests that this compound could also form complexes with other molecules, which could be relevant for its applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. For example, the crystal structures and hydrogen bonding patterns of the anhydrous tryptaminium salts of isomeric (2,4-dichlorophenoxy)acetic acid and (3,5-dichlorophenoxy)acetic acid result in different chain structures and inter-ion interactions . This implies that the properties of this compound, such as solubility and melting point, could be similarly affected by its specific molecular interactions.

Scientific Research Applications

Adsorption Studies and Environmental Impact

  • Adsorption and Sensitivity : 2,4,5-Trichlorophenoxy acetic acid, a compound similar to 2-(4-hexoxyphenoxy)acetic Acid, has been studied for its adsorption behavior and sensitivity. Research highlighted its effective adsorption from aqueous solutions and its use in fabricating pesticide-sensitive membrane electrodes, showcasing its potential in environmental monitoring and remediation efforts (Khan & Akhtar, 2011).

Herbicide and Agricultural Applications

  • Herbicide Action and Efficacy : Compounds like 2,4-Dichlorophenoxy acetic acid, structurally similar to this compound, have been widely used in agriculture as herbicides. The chemical similarity to natural plant hormones enables these compounds to mimic plant growth regulators, thereby interfering with plant growth and effectively controlling weeds (Gandhi, Wandji, & Snedeker, 2000).
  • Study on Environmental Trends and Toxicity : Research has been conducted to analyze global trends in studies focusing on the toxicity of herbicides like 2,4-D. Insights into the characteristics of herbicide toxicity, mutagenicity, and research gaps provide a comprehensive overview of the environmental impact of these compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Remediation and Monitoring

  • Soil Adsorption and Kinetic Analysis : The behavior of 2,4-Dichlorophenoxy acetic acid in soil has been studied, revealing insights into adsorption kinetics and isotherm analysis. This information is crucial for understanding the environmental fate of such compounds and for designing strategies for soil remediation (Ololade et al., 2015).
  • Degradation and Environmental Safety : Studies focusing on the degradation of similar compounds under various conditions, like methanogenic conditions, provide valuable insights into the processes that can be harnessed for environmental safety and pollution control (Yang et al., 2017).

properties

IUPAC Name

2-(4-hexoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCQGHGIYAWQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392008
Record name 2-(4-hexoxyphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27529-82-4
Record name 2-(4-hexoxyphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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